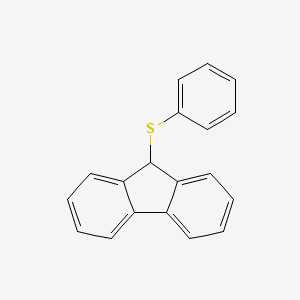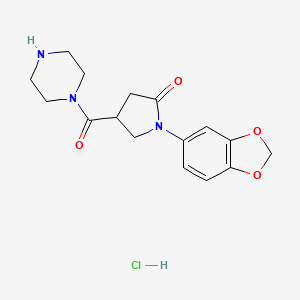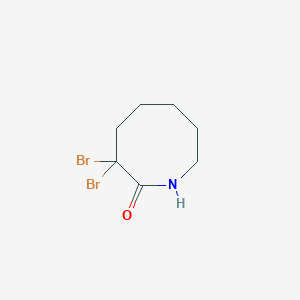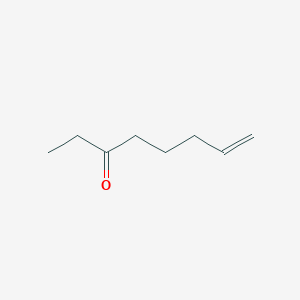
11-(1,3-Dioxolan-2-YL)undecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(1,3-Dioxolan-2-YL)undecanal is a chemical compound that features a 1,3-dioxolane ring attached to an undecanal chain. This compound is of interest due to its unique structure, which combines the properties of both aldehydes and cyclic acetals. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable compound in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11-(1,3-Dioxolan-2-YL)undecanal can be synthesized through the acetalization of undecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient water removal systems. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to facilitate the reaction . The reaction conditions are optimized to ensure maximum yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
11-(1,3-Dioxolan-2-YL)undecanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic conditions to open the dioxolane ring
Major Products Formed
Oxidation: 11-(1,3-Dioxolan-2-YL)undecanoic acid
Reduction: 11-(1,3-Dioxolan-2-YL)undecanol
Substitution: Various substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
11-(1,3-Dioxolan-2-YL)undecanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the long undecanal chain.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
11-(1,3-Dioxolan-2-YL)undecanal is unique due to its combination of a long aliphatic chain and a stable cyclic acetal ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are desired .
Eigenschaften
CAS-Nummer |
33875-23-9 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
11-(1,3-dioxolan-2-yl)undecanal |
InChI |
InChI=1S/C14H26O3/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h11,14H,1-10,12-13H2 |
InChI-Schlüssel |
ZUQTUFPICADVDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)



![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)




